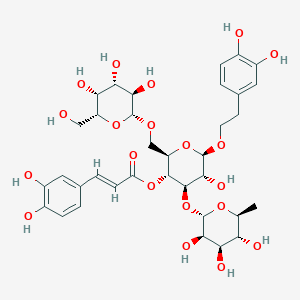

Purpureaside C

Description

Purpureaside C has been reported in Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea with data available.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-HSCIEKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474626 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-07-3 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Origin of Purpureaside C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylethanoid glycoside with potential therapeutic applications, is a natural compound isolated from the roots of Rehmannia glutinosa. This technical guide provides a comprehensive overview of the biological source of Purpureaside C, including detailed experimental protocols for its extraction and isolation, quantitative data on its occurrence, and an exploration of its potential mechanism of action through key signaling pathways.

Biological Source

The primary biological source of Purpureaside C is the plant species Rehmannia glutinosa.[1][2] This perennial herb belongs to the family Orobanchaceae (previously classified under Scrophulariaceae) and is native to China. The tuberous root of Rehmannia glutinosa, known as "Sheng Dihuang" in traditional Chinese medicine, is the specific part of the plant from which Purpureaside C is extracted.[3]

Quantitative Data

While numerous studies have confirmed the presence of Purpureaside C in Rehmannia glutinosa, specific quantitative data on its yield can vary depending on the plant's origin, cultivation methods, and the extraction and purification techniques employed. The following table summarizes the available data on the content of related glycosides in Rehmannia glutinosa, which provides a context for the potential yield of Purpureaside C.

| Compound | Plant Material | Method | Content/Yield | Reference |

| Acteoside (Verbascoside) | Hairy root cultures of R. glutinosa | HPLC | Up to 17.35 mg/g DW | N/A |

| Isoacteoside | Hairy root cultures of R. glutinosa | HPLC | ~ 2 mg/g DW | N/A |

Note: Direct quantitative data for Purpureaside C was not available in the reviewed literature. The data for acteoside and isoacteoside, structurally related phenylethanoid glycosides, are provided for context.

Experimental Protocols

The isolation and purification of Purpureaside C from the roots of Rehmannia glutinosa typically involves a multi-step process combining various chromatographic techniques. Below is a generalized protocol based on methods used for the separation of phenylethanoid glycosides from this plant.

Extraction

-

Preparation of Plant Material: Air-dried roots of Rehmannia glutinosa are pulverized into a fine powder.[3]

-

Solvent Extraction: The powdered root material is extracted with a polar solvent, typically 95% ethanol, at room temperature for an extended period (e.g., 5 days, repeated three times).[3]

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.[3]

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate Purpureaside C.

Caption: Generalized workflow for the isolation of Purpureaside C.

Detailed Chromatographic Steps

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, such as dichloromethane-methanol.[3]

-

ODS Column Chromatography: Fractions containing phenylethanoid glycosides are further purified by Open De-salted (ODS) column chromatography.

-

Semipreparative High-Performance Liquid Chromatography (HPLC): The final purification of Purpureaside C is achieved using semipreparative HPLC, which allows for the isolation of the pure compound.[3]

Signaling Pathways and Mechanism of Action

While the specific molecular mechanisms of Purpureaside C are still under investigation, the anti-inflammatory properties of Rehmannia glutinosa and its constituent phenylethanoid glycosides suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Mechanism

Phenylethanoid glycosides from other plant sources have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and modulating MAPK signaling. It is hypothesized that Purpureaside C may follow a similar mechanism.

References

Purpureaside C: A Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C is a naturally occurring phenylpropanoid glycoside found in several medicinal plants, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea[1]. This complex oligosaccharide has garnered significant scientific interest due to its diverse biological activities, which range from immunomodulatory and antimicrobial effects to potent anti-cancer properties[2][3]. This technical guide provides a comprehensive overview of the structure elucidation, characterization, and known biological functions of Purpureaside C, presenting key data in a structured format to facilitate research and development applications.

Chemical Structure and Properties

Purpureaside C is a large, hydrophilic molecule with a complex glycosidic structure. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]. The chemical properties of Purpureaside C are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C35H46O20 | [1] |

| Molecular Weight | 786.7 g/mol | [1] |

| CAS Number | 108648-07-3 | [2] |

| Appearance | White to off-white powder | Inferred from typical properties of isolated natural products |

| Solubility | Soluble in DMSO and polar organic solvents | [4] |

Structure Elucidation and Characterization

Experimental Protocols

Isolation: A typical isolation protocol for a phenylpropanoid glycoside from a plant source would involve the following steps:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The butanol fraction is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Determination: The purified compound is then subjected to a suite of analytical techniques to determine its structure:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of 1D and 2D NMR experiments are conducted to elucidate the detailed structure:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons, crucial for determining the connectivity of different structural fragments and the glycosidic linkages.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry of the glycosidic bonds.

-

General Workflow for Structure Elucidation

Caption: A generalized workflow for the isolation and structure elucidation of Purpureaside C.

Biological Activities and Therapeutic Potential

Purpureaside C has been reported to exhibit a range of biological activities, making it a compound of significant interest for drug development.

Immunomodulatory and Antimicrobial Effects

Early studies on Purpureaside C identified its immunomodulating and antimicrobial properties. It has been shown to exert a weak antibacterial effect on Escherichia coli and to decrease some human leucocyte functions in vitro, including rosette formation, mitogen-induced blast transformation, and phagocytic activity[2]. These findings suggest a potential role for Purpureaside C in modulating the immune response, although further research is needed to elucidate the precise mechanisms.

Anti-Cancer Activity: A Novel MCM6 Inhibitor

More recently, Purpureaside C has been identified as a novel inhibitor of minichromosome maintenance complex component 6 (MCM6), a critical protein in DNA replication and a transcriptional target of the Hippo-YAP signaling pathway, which is often hyperactivated in gastric cancer[3].

Signaling Pathway:

Caption: The inhibitory effect of Purpureaside C on the YAP-MCM6-PI3K/Akt signaling pathway in gastric cancer.

This inhibitory action on MCM6 leads to several downstream effects that are detrimental to cancer cells:

-

Suppression of PI3K/Akt Signaling: MCM6 is known to activate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting MCM6, Purpureaside C effectively dampens this pro-tumorigenic pathway[3].

-

Induction of DNA Damage: Inhibition of MCM6 can lead to DNA breaks and sensitize cancer cells to chemo- or radiotherapy by blocking the ATR/Chk1-mediated DNA damage response[3].

-

Synergistic Effects with Chemotherapy: Purpureaside C has been shown to synergize with conventional chemotherapy drugs like 5-fluorouracil to induce cancer cell death[3].

These findings highlight the potential of Purpureaside C as a lead compound for the development of novel anti-cancer therapies, particularly for gastric cancer.

Future Perspectives

The discovery of Purpureaside C's role as an MCM6 inhibitor opens up new avenues for research and drug development. Future studies should focus on:

-

Total Synthesis: Developing a scalable and efficient total synthesis of Purpureaside C to ensure a consistent supply for further research and to enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

In-depth Mechanistic Studies: Further elucidating the precise molecular interactions between Purpureaside C and MCM6, as well as its effects on other cellular pathways.

-

Preclinical and Clinical Development: Evaluating the efficacy and safety of Purpureaside C in preclinical animal models of gastric cancer and, if successful, moving towards clinical trials.

-

Exploration of Other Therapeutic Areas: Investigating the potential of Purpureaside C in other diseases where the Hippo-YAP pathway or MCM6 are implicated.

Conclusion

Purpureaside C is a complex natural product with a growing body of evidence supporting its therapeutic potential. Its well-defined chemical structure and its recently discovered role as a potent inhibitor of the oncoprotein MCM6 make it a compelling candidate for further investigation in the field of oncology and beyond. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this fascinating molecule.

References

- 1. Purpureaside C | C35H46O20 | CID 11953944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 108648-07-3 | Purpureaside C [phytopurify.com]

- 3. MCM6 is a critical transcriptional target of YAP to promote gastric tumorigenesis and serves as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biosynthesis of Purpureaside C: A Pathway Not Found in Carthamus tinctorius

A thorough review of current scientific literature reveals that the biosynthesis pathway of Purpureaside C is not documented to occur in Carthamus tinctorius (safflower). Instead, Purpureaside C, a phenolic glycoside, has been identified in other plant species, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea[1]. The primary focus of phytochemical research in Carthamus tinctorius revolves around a unique class of flavonoids known as quinochalcones, such as Hydroxysafflor Yellow A (HSYA) and carthamin, which are responsible for the characteristic yellow and red pigments of the safflower petals[2][3][4].

While the direct biosynthesis of Purpureaside C in safflower is not supported by existing data, this guide will provide an in-depth overview of the well-characterized flavonoid biosynthesis pathway that is active in Carthamus tinctorius, leading to the production of its signature compounds. This information is crucial for researchers and drug development professionals interested in the metabolic pathways of this medicinally important plant.

The Flavonoid Biosynthesis Pathway in Carthamus tinctorius

The biosynthesis of flavonoids in safflower follows the general phenylpropanoid pathway, which branches into specialized pathways leading to the production of various flavonoid classes. The core pathway culminates in the synthesis of naringenin chalcone, a key precursor for the unique C-glucosylquinochalcones found in safflower[5].

The key steps and enzymes involved in this pathway are outlined below:

| Step | Precursor(s) | Enzyme | Product |

| 1 | Phenylalanine | Phenylalanine ammonia lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |

| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |

Data compiled from multiple sources[2][3][5].

From naringenin, the pathway can diverge to produce a variety of flavonoids. However, in Carthamus tinctorius, a significant portion of naringenin chalcone is directed towards the synthesis of C-glucosylquinochalcones. This specialized branch is what sets safflower's flavonoid profile apart.

Key Enzymes in Safflower-Specific Flavonoid Biosynthesis:

-

Chalcone Synthase (CHS): This is a rate-limiting enzyme in the flavonoid biosynthesis pathway[5]. Its high expression is correlated with the content of flavonoid species in safflower[2][6].

-

Chalcone Isomerase (CHI): This enzyme catalyzes the conversion of naringenin chalcone to naringenin[5].

-

C-glucosyltransferase (CGT): This class of enzymes is crucial for the C-glycosylation of the chalcone backbone, a key step in the formation of compounds like HSYA[2][7].

-

Cytochrome P450 (P450) enzymes: These enzymes are believed to be involved in the hydroxylation and other modifications of the flavonoid skeleton, contributing to the diversity of compounds in safflower[2][3].

Logical Flow of Flavonoid Biosynthesis in Carthamus tinctorius

The following diagram illustrates the core flavonoid biosynthesis pathway in Carthamus tinctorius, highlighting the key intermediates and enzymes.

Experimental Protocols

Detailed experimental protocols for the study of flavonoid biosynthesis are extensive. Below is a summarized methodology for a key technique: Metabolite Extraction and Analysis , which is fundamental to identifying and quantifying compounds like HSYA.

Metabolite Extraction and UPLC-ESI-MS/MS Analysis

Objective: To extract and analyze flavonoid compounds from Carthamus tinctorius flowers.

Protocol:

-

Sample Preparation: Freeze-dry fresh safflower flower samples and grind them into a fine powder.

-

Extraction:

-

Accurately weigh 100 mg of the powdered sample.

-

Add 1.2 mL of 70% methanol solution.

-

Vortex for 30 seconds, then sonicate for 30 minutes in a water bath at 4°C.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm membrane filter.

-

-

UPLC-ESI-MS/MS Analysis:

-

Chromatographic System: Utilize a UPLC system (e.g., Agilent 1290 Infinity LC).

-

Column: Employ a C18 column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm * 100 mm).

-

Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: Maintain a constant flow rate, for example, 0.35 mL/min.

-

Column Temperature: Set the column oven to 40°C.

-

Injection Volume: Inject 2 µL of the sample.

-

Mass Spectrometry:

-

Couple the UPLC to a triple quadrupole mass spectrometer (e.g., Applied Biosystems 4500 QTRAP).

-

Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Set the ion spray voltage, source temperature, and other parameters according to the instrument's specifications.

-

Perform data acquisition in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known flavonoids.

-

-

This protocol is a generalized summary based on methodologies reported in the literature[8].

Conclusion

References

- 1. Purpureaside C | C35H46O20 | CID 11953944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors [frontiersin.org]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrated Metabolomics and Transcriptomics Provide Key Molecular Insights into Floral Stage-Driven Flavonoid Pathway in Safflower - PMC [pmc.ncbi.nlm.nih.gov]

Purpureaside C: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a complex phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, alongside an exploration of its biological activities and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for some properties of Purpureaside C are limited, a combination of available data and computational predictions are summarized below.

Table 1: Physicochemical Properties of Purpureaside C

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1] | PubChem |

| CAS Number | 108648-07-3 | Vendor Information |

| Molecular Formula | C₃₅H₄₆O₂₀[1] | PubChem |

| Molecular Weight | 786.7 g/mol [1] | PubChem |

| Appearance | Reported as a powder. | Vendor Information |

| Melting Point | Data not available. | N/A |

| Solubility | Soluble in DMSO.[2] Solubility in water and ethanol not experimentally determined. | Vendor Information |

| Specific Optical Rotation | Data not available. | N/A |

Spectroscopic Data:

Biological Activities and Signaling Pathways

Purpureaside C belongs to the phenylpropanoid glycoside class of natural products, which are known to exhibit a wide range of biological activities. While specific studies on Purpureaside C are limited, its activities can be inferred from studies on structurally related compounds, such as acteoside (verbascoside). The primary reported activities include anti-inflammatory, immunomodulatory, and antimicrobial effects.

Anti-inflammatory Activity

Phenolic glycosides are well-documented for their anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways.

Signaling Pathway:

The anti-inflammatory effects of compounds structurally similar to Purpureaside C are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic glycosides may inhibit this pathway by preventing the phosphorylation of IκBα or the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors like AP-1, which also promotes the expression of inflammatory mediators. It is hypothesized that Purpureaside C may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of the MAPK proteins.

Immunomodulatory Activity

The immunomodulatory effects of Purpureaside C are closely linked to its anti-inflammatory properties. By modulating the production of cytokines and the activity of immune cells, it can help to regulate the immune response. For instance, it may suppress the overproduction of pro-inflammatory cytokines in chronic inflammatory conditions or, conversely, enhance certain immune responses when needed.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The proposed mechanisms of action include disruption of the microbial cell membrane, inhibition of microbial enzymes, and interference with nucleic acid synthesis.

Experimental Protocols

Detailed and validated experimental protocols for Purpureaside C are not widely published. However, standard methodologies used for assessing the biological activities of natural products can be adapted.

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the ability of Purpureaside C to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Viability Assay: To determine the non-toxic concentrations of Purpureaside C, a cell viability assay (e.g., MTT or MTS) is performed. Cells are treated with various concentrations of Purpureaside C for 24 hours.

-

NO Production Assay:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with non-toxic concentrations of Purpureaside C for 1-2 hours.

-

LPS (1 µg/mL) is added to stimulate the cells (except for the control group).

-

After 24 hours of incubation, the supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Purpureaside C against various bacterial strains.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Purpureaside C is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the different concentrations of Purpureaside C.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Purpureaside C that completely inhibits the visible growth of the bacteria.

Conclusion

Purpureaside C is a promising natural product with potential anti-inflammatory, immunomodulatory, and antimicrobial activities. While there is a need for more extensive experimental validation of its physicochemical properties and biological effects, the available information, combined with data from structurally related compounds, provides a strong rationale for further investigation. This technical guide serves as a foundational resource to aid researchers in designing and conducting future studies to fully elucidate the therapeutic potential of Purpureaside C.

References

Purpureaside C: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of Purpureaside C, a phenylethanoid glycoside with demonstrated anti-inflammatory, neuroprotective, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Compound Specifications

Purpureaside C has been identified and characterized with the following specifications:

| Parameter | Value | Reference |

| CAS Number | 108648-07-3 | [1] |

| Molecular Formula | C₃₅H₄₆O₂₀ | [1] |

| Molecular Weight | 786.73 g/mol | [1] |

Biological Activity and Therapeutic Potential

Purpureaside C, primarily isolated from plants of the Rehmannia genus, has garnered scientific interest for its diverse biological activities. Research indicates its potential as a modulator of key signaling pathways involved in inflammation and neuroprotection.

Anti-inflammatory Activity

While direct studies on Purpureaside C's anti-inflammatory mechanism are emerging, research on analogous compounds, such as desrhamnosyl acteoside, suggests a mechanism involving the modulation of critical inflammatory signaling pathways. It is hypothesized that Purpureaside C may exert its anti-inflammatory effects through the inhibition of the NF-κB, JAK2/STAT1, and MAPK signaling cascades. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of Purpureaside C. As a component of herbal extracts used in traditional medicine for cognitive health, it is thought to contribute to the observed therapeutic effects in neurodegenerative disease models. The proposed mechanism for its neuroprotective action involves the mitigation of oxidative stress and the suppression of apoptotic pathways in neuronal cells.

Antimicrobial Properties

Purpureaside C has also been reported to possess antimicrobial and immunomodulating effects, suggesting its potential application in the development of novel anti-infective agents.

Experimental Protocols

The following section details established experimental methodologies for the isolation, purification, and biological evaluation of Purpureaside C.

Isolation and Purification of Purpureaside C from Rehmannia glutinosa

Objective: To isolate and purify Purpureaside C from the roots of Rehmannia glutinosa.

Methodology:

-

Extraction:

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of CH₂Cl₂-MeOH (from 100:0 to 2:1) to obtain multiple fractions.[2]

-

Fractions containing Purpureaside C are identified by thin-layer chromatography (TLC) analysis.

-

Further purification of the target fractions is achieved using open silica gel column chromatography, octadecylsilyl (ODS) column chromatography, and semi-preparative high-performance liquid chromatography (HPLC).[2]

-

A typical semi-preparative HPLC separation may be performed on a C18 column using a methanol-water solvent system.[3][4]

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compared with published data.[1]

-

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of Purpureaside C by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture:

-

Cell Treatment:

-

Nitric Oxide (NO) Measurement:

-

Data Analysis:

-

The percentage inhibition of NO production by Purpureaside C is calculated relative to the LPS-stimulated control group.

-

In Vitro Neuroprotective Assay in SH-SY5Y Human Neuroblastoma Cells

Objective: To assess the neuroprotective effect of Purpureaside C against oxidative stress-induced cell death in SH-SY5Y cells.

Methodology:

-

Cell Culture:

-

Induction of Oxidative Stress and Treatment:

-

Cells are seeded in 96-well plates and allowed to differentiate if required (e.g., using retinoic acid).

-

Cells are pre-treated with various concentrations of Purpureaside C for a specified duration (e.g., 24 hours).

-

Oxidative stress is then induced by adding an agent such as hydrogen peroxide (H₂O₂) or rotenone for a further 24 hours.[8][9]

-

-

Cell Viability Assessment:

-

Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The percentage of viable cells in the Purpureaside C-treated groups is calculated relative to the oxidative stress-induced control group.

-

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Purpureaside C against pathogenic bacteria.

Methodology:

-

Bacterial Strains and Media:

-

Select appropriate bacterial strains for testing.

-

Use a suitable broth medium (e.g., Mueller-Hinton Broth) for bacterial growth.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

-

Broth Microdilution Assay:

-

Incubation and MIC Determination:

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed anti-inflammatory signaling pathway of Purpureaside C.

Caption: General experimental workflow for Purpureaside C.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. preprints.org [preprints.org]

- 4. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of c-phycocyanin in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 8. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]

- 10. A colorimetric broth microdilution method for assessment of Helicobacter pylori sensitivity to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unveiling the Bio-Pharmacological Landscape of Purpureaside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C, a phenylethanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various plant species, it has demonstrated a range of effects from anti-inflammatory and antioxidant to anticancer and immunomodulatory activities. This technical guide provides a comprehensive overview of the known biological activities of Purpureaside C, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action, including its role in critical signaling pathways.

Anticancer Activity

Purpureaside C has shown notable potential as an anticancer agent, particularly in the context of gastric cancer.

Inhibition of Gastric Cancer Growth

Recent studies have identified Purpureaside C as a novel inhibitor of Minichromosome Maintenance Complex Component 6 (MCM6), a protein implicated in the tumorigenesis of gastric cancer. By targeting MCM6, Purpureaside C disrupts the YAP-MCM6-PI3K/Akt signaling pathway, which is crucial for the proliferation and survival of gastric cancer cells. This inhibitory action ultimately leads to the suppression of tumor growth.[1][2][3]

Table 1: Anticancer Activity of Purpureaside C

| Activity | Cell Line(s) | Observed Effect | Quantitative Data | Reference |

| Inhibition of Gastric Cancer Growth | Gastric Cancer Cells | Suppression of tumor growth | Specific IC50 values not yet reported in publicly available literature. | [1][2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of Purpureaside C on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Purpureaside C and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory and Immunomodulatory Activities

Purpureaside C has been reported to possess significant proinflammatory and immunomodulating effects.[4][5]

Proinflammatory Action

While many natural compounds are sought for their anti-inflammatory properties, Purpureaside C has been noted for its proinflammatory action in certain contexts. This suggests a complex interaction with the immune system that could be harnessed for specific therapeutic applications, such as in vaccine adjuvants or in cancer immunotherapy where a localized inflammatory response is desirable.

Immunomodulating Effects

The immunomodulatory activity of Purpureaside C involves its ability to influence the functions of immune cells. This can manifest as either stimulation or suppression of immune responses depending on the specific cellular context and stimuli.

Table 2: Anti-inflammatory and Immunomodulatory Activities of Purpureaside C

| Activity | Model/Assay | Observed Effect | Quantitative Data | Reference |

| Proinflammatory | In vivo models | Induction of inflammation | Specific quantitative data not yet reported. | [6][7] |

| Immunomodulatory | In vitro immune cell assays | Modulation of immune cell functions | Specific effects on cytokine production and immune cell proliferation not yet quantified. | [4][5] |

Experimental Protocol: In Vitro Macrophage Activation Assay

To investigate the immunomodulatory effects of Purpureaside C on macrophages, the following protocol can be employed:

Principle: This assay measures the production of inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), by macrophages in response to treatment with Purpureaside C, with or without a co-stimulant like lipopolysaccharide (LPS).

Procedure:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

-

Cell Stimulation: Cells are treated with various concentrations of Purpureaside C, alone or in combination with LPS.

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

The absorbance at 540 nm is measured to quantify the amount of nitrite, a stable product of NO.

-

-

Cytokine Measurement (ELISA):

-

The levels of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The concentrations of NO and cytokines are calculated based on standard curves, and the dose-dependent effects of Purpureaside C are determined.

Antioxidant Activity

Purpureaside C has been shown to possess antioxidant properties, contributing to its potential therapeutic effects.

Radical Scavenging Activity

The antioxidant capacity of Purpureaside C is partly attributed to its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. One study demonstrated that at a concentration of 3.125 µM, Purpureaside C exhibited an 80.45 ± 10.01% reduction of intracellular reactive oxygen species (ROS).[8]

Table 3: Antioxidant Activity of Purpureaside C

| Assay | Metric | Result | Reference |

| Intracellular ROS Reduction | % Reduction at 3.125 µM | 80.45 ± 10.01% | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of Purpureaside C are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Purpureaside C has been reported to exhibit antimicrobial effects against certain microorganisms.[9]

Table 4: Antimicrobial Activity of Purpureaside C

| Activity | Organism(s) | Observed Effect | Quantitative Data | Reference |

| Antibacterial | Not specified | Antimicrobial effect | Specific MIC values not yet reported. | [9] |

| Antifungal | Not specified | Antimicrobial effect | Specific MIC values not yet reported. | [9] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Serial twofold dilutions of Purpureaside C are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Purpureaside C at which there is no visible growth of the microorganism.

Signaling Pathway Involvement

The biological activities of Purpureaside C are mediated through its interaction with specific cellular signaling pathways.

YAP-MCM6-PI3K/Akt Pathway

As mentioned in the anticancer section, Purpureaside C inhibits the YAP-MCM6-PI3K/Akt pathway in gastric cancer. The Hippo-YAP signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is often associated with cancer development. MCM6 is a direct transcriptional target of YAP. By inhibiting MCM6, Purpureaside C disrupts the downstream activation of the PI3K/Akt pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation.

Caption: Purpureaside C inhibits the YAP-MCM6-PI3K/Akt signaling pathway.

Experimental Workflow: Western Blot Analysis of PI3K/Akt Pathway

To confirm the effect of Purpureaside C on the PI3K/Akt signaling pathway, Western blot analysis is a standard technique.

Caption: Workflow for Western blot analysis of PI3K/Akt pathway modulation.

Conclusion

Purpureaside C is a multifaceted natural compound with a promising range of biological activities. Its ability to modulate key signaling pathways, particularly the YAP-MCM6-PI3K/Akt axis in gastric cancer, highlights its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to establish a comprehensive quantitative profile of its various bioactivities. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate and harness the therapeutic properties of Purpureaside C.

References

- 1. researchgate.net [researchgate.net]

- 2. MCM6 is a critical transcriptional target of YAP to promote gastric tumorigenesis and serves as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Purpureaside C: An In-depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylpropanoid glycoside, has garnered interest for its potential therapeutic properties, primarily stemming from observations of plant extracts in which it is a constituent. While direct, in-depth research on the isolated compound is still emerging, current evidence suggests that Purpureaside C likely exerts its biological effects through a combination of anti-inflammatory, antioxidant, and neuroprotective mechanisms. This technical guide synthesizes the available, albeit often indirect, evidence to formulate core hypotheses on its mechanism of action. We will explore its putative role in modulating key signaling pathways, present available quantitative data from related studies, detail relevant experimental protocols, and visualize the hypothesized molecular interactions. It is critical to note that many of the following mechanisms are inferred from studies on extracts or structurally related compounds and require further validation with isolated Purpureaside C.

Core Hypothesized Mechanisms of Action

The primary therapeutic potential of Purpureaside C is believed to be rooted in its ability to counteract cellular stress and inflammation. The core hypotheses revolve around three interconnected areas:

-

Anti-Inflammatory Effects: Purpureaside C is hypothesized to suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By doing so, it may reduce the expression of pro-inflammatory cytokines and enzymes.

-

Antioxidant Activity: The compound likely possesses direct radical scavenging capabilities and may also upregulate endogenous antioxidant defense systems, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Neuroprotective Effects: Through its anti-inflammatory and antioxidant actions, Purpureaside C is thought to protect neuronal cells from damage induced by neuroinflammation and oxidative stress, common hallmarks of neurodegenerative diseases.

Quantitative Data from Relevant Studies

Direct quantitative data for isolated Purpureaside C is limited. The following tables summarize findings from studies on extracts containing Purpureaside C or on structurally similar compounds, which may provide an indication of its potential efficacy.

Table 1: Anti-Inflammatory Activity of a Related Compound (Hyperoside)

| Biomarker | Cell Line | Treatment | Concentration | Result |

| IL-1β | Light-damaged microglia | Hyperoside | 10, 20, 40 µM | Dose-dependent decrease in mRNA expression |

| TNF-α | Light-damaged microglia | Hyperoside | 10, 20, 40 µM | Dose-dependent decrease in mRNA expression |

| iNOS | Light-damaged microglia | Hyperoside | 10, 20, 40 µM | Dose-dependent decrease in mRNA expression |

| cGAS activation | ctDNA-stimulated BV-2 cells | Hyperoside | 40 µM | Significant suppression of cGAMP production[1] |

Table 2: Effects of an Extract Containing Purpureaside C on Cholinergic Function

| Parameter | Animal Model | Treatment Group | Result |

| Acetylcholine (Ach) Content | Scopolamine-induced mice | GPCRAC extract (high-dose) | Significant increase vs. model group |

| Choline Acetyltransferase (ChAT) Activity | Scopolamine-induced mice | GPCRAC extract (high-dose) | Significant increase vs. model group |

| Acetylcholinesterase (AchE) Activity | Scopolamine-induced mice | GPCRAC extract (high-dose) | Significant decrease vs. model group |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anti-inflammatory and neuroprotective effects of compounds like Purpureaside C.

In Vitro Anti-Inflammatory Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are pre-treated with various concentrations of Purpureaside C (or a vehicle control) for 1-2 hours.

-

Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, an inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercial ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1) is performed in parallel.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Following cell treatment and/or induction of inflammation, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, Nrf2, HO-1, and loading controls like β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Hypothesized Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways modulated by Purpureaside C.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Purpureaside C.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by Purpureaside C.

Caption: General experimental workflow for evaluating Purpureaside C.

Conclusion and Future Directions

The current body of evidence strongly suggests that Purpureaside C possesses significant therapeutic potential, likely acting as a potent anti-inflammatory and antioxidant agent. The hypothesized mechanisms, centered around the modulation of the NF-κB and Nrf2 signaling pathways, provide a solid foundation for its observed neuroprotective effects in broader studies.

However, to transition from hypothesis to established mechanism, future research must focus on:

-

Studies with Isolated Purpureaside C: It is imperative to conduct comprehensive in vitro and in vivo studies using the purified compound to definitively attribute specific molecular actions to Purpureaside C.

-

Dose-Response and Pharmacokinetic Studies: Establishing a clear dose-response relationship and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Purpureaside C are crucial for any future clinical development.

-

Target Identification: Unbiased screening approaches could help identify direct molecular targets of Purpureaside C, providing a more precise understanding of its mechanism of action.

References

Purpureaside C: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a phenylethanoid glycoside with emerging interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of Purpureaside C's potential therapeutic targets, focusing on its anti-cancer, mitochondrial-protective, neuroprotective, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-Cancer Activity: Targeting MCM6 in Gastric Cancer

A significant body of evidence points to Purpureaside C as a novel inhibitor of Minichromosome Maintenance Complex Component 6 (MCM6), a key player in gastric cancer progression.[1] This section details the mechanism of action, relevant signaling pathways, and experimental data supporting this anti-cancer effect.

Mechanism of Action

Purpureaside C exerts its anti-cancer effects by directly inhibiting the activity of MCM6.[1] MCM6 is a critical downstream transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway, which is frequently hyperactivated in gastric cancer.[1] The inhibition of MCM6 by Purpureaside C disrupts key cellular processes that promote tumorigenesis.

Signaling Pathways

The anti-cancer activity of Purpureaside C in gastric cancer involves the modulation of two primary signaling pathways:

-

YAP-MCM6-PI3K/Akt Signaling Pathway: Hyperactivated YAP translocates to the nucleus and forms a complex with TEAD transcription factors, leading to the upregulation of MCM6. MCM6, in turn, activates the PI3K/Akt signaling pathway, which promotes cell proliferation, survival, and metastasis. Purpureaside C, by inhibiting MCM6, effectively disrupts this pro-tumorigenic axis.[1]

YAP-MCM6-PI3K/Akt Signaling Pathway -

ATR/Chk1-Mediated DNA Damage Response: MCM6 has been shown to play a role in the DNA damage response (DDR) through the ATR/Chk1 pathway.[1] Inhibition of MCM6 by Purpureaside C sensitizes gastric cancer cells to genotoxic agents by impairing the DDR, leading to increased cell death.[1]

ATR/Chk1 DNA Damage Response Pathway

Data Presentation

| Cell Line | Assay | Purpureaside C Concentration | Result | Reference |

| Gastric Cancer Cells | Cell Viability | Not Specified | Suppressed GC growth | [1] |

| Gastric Cancer Cells | Combination Therapy | Not Specified (with 5-fluorouracil) | Synergized to induce cell death | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay) [2][3][4]

-

Cell Seeding: Seed gastric cancer cells (e.g., MGC-803, SGC-7901) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[2]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Purpureaside C (e.g., 0-300 µg/ml) and incubate for 24-48 hours.[2][4]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Signaling Pathway Proteins [5][6][7][8]

-

Cell Lysis: Treat gastric cancer cells with Purpureaside C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, YAP, MCM6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Protection in Endothelial Cells

Purpureaside C has demonstrated a protective effect on mitochondrial function in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating conditions like sepsis-associated vascular dysfunction.

Mechanism of Action

Purpureaside C protects mitochondria by attenuating the accumulation of reactive oxygen species (ROS) and modulating the expression of proteins involved in mitochondrial dynamics, such as TOM20 and DRP1.

Signaling Pathways

The precise signaling pathways are still under investigation, but the available data suggests a workflow involving the measurement of mitochondrial health parameters.

Data Presentation

Quantitative data for Purpureaside C's effect on mitochondrial function in HUVECs is not yet available in a consolidated format.

Experimental Protocols

Measurement of Mitochondrial ROS [1][9][10][11][12][13]

-

Cell Culture: Culture HUVECs on coverslips or in 96-well plates.[10]

-

Treatment: Pre-treat cells with Purpureaside C for a specified duration, followed by induction of oxidative stress (e.g., with H₂O₂).[10]

-

Staining: Incubate the cells with a mitochondrial ROS-specific fluorescent probe, such as MitoSOX Red (typically 5 µM), for 10-30 minutes at 37°C, protected from light.[12]

-

Washing: Gently wash the cells with warm buffer to remove excess probe.

-

Imaging/Analysis: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

Immunofluorescence for TOM20 and DRP1 [9][14][15][16][17]

-

Cell Culture and Treatment: Grow and treat HUVECs on coverslips as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[9]

-

Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against TOM20 and DRP1 overnight at 4°C.[9][14]

-

Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize using a confocal microscope.[15]

Neuroprotective Effects

Purpureaside C has shown promise in ameliorating cognitive impairment, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The neuroprotective effects of Purpureaside C are linked to its ability to mitigate neuronal damage and improve cognitive function in models of cognitive impairment. The precise molecular mechanisms are still under investigation.

Experimental Workflow

A common experimental model to assess neuroprotective effects is the scopolamine-induced cognitive impairment mouse model.

Data Presentation

Specific quantitative data on the neuroprotective effects of Purpureaside C are currently limited.

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Mouse Model [16][18][19][20][21]

-

Animals: Use adult male mice (e.g., C57BL/6 or ICR).

-

Drug Administration: Administer Purpureaside C orally or via intraperitoneal (i.p.) injection for a predefined period (e.g., 7-14 days).[19]

-

Induction of Amnesia: 30 minutes before behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive deficits.

-

Behavioral Testing:

-

Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a circular pool of water.

-

Y-Maze: Evaluate short-term spatial memory by recording the sequence of arm entries in a Y-shaped maze.

-

Novel Object Recognition Test: Assess recognition memory by measuring the time spent exploring a novel object versus a familiar one.[22]

-

-

Tissue Collection and Analysis: After behavioral testing, collect brain tissue for biochemical (e.g., neurotransmitter levels, oxidative stress markers) and histological analysis.

Anti-Inflammatory Activity

Purpureaside C has been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of Purpureaside C are associated with the downregulation of pro-inflammatory cytokine production.

Data Presentation

| Assay | Cell Line | IC50 Value (µg/mL) | Reference |

| Nitric Oxide (NO) Production | RAW264.7 macrophages | Varies depending on extract | [2] |

| Protein Denaturation Inhibition | Not specified | Varies | [23][24][25] |

Note: The provided IC50 values are for extracts that may contain Purpureaside C, not for the isolated compound itself.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of Purpureaside C for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Conclusion

Purpureaside C is a promising natural compound with multifaceted therapeutic potential. Its well-defined role as an MCM6 inhibitor in gastric cancer, coupled with its emerging protective effects on mitochondria and neurons, and its anti-inflammatory properties, positions it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the current research landscape and offers detailed experimental frameworks to facilitate future studies into the therapeutic applications of Purpureaside C.

References

- 1. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monascus purpureus induced apoptosis on gastric cancer cell by scavenging mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastric cancer cell death analyzed by live cell imaging of spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibition of Gastric Cancer Cells’ Progression by 23,24-Dihydrocucurbitacin E through Disruption of the Ras/Raf/ERK/MMP9 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YAP mediates crosstalk between the Hippo and PI3K-TOR pathways by suppressing PTEN via miR-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen Sulfide Protects HUVECs against Hydrogen Peroxide Induced Mitochondrial Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. directivepublications.org [directivepublications.org]

- 21. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Purpureaside C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpureaside C, a phenylethanoid glycoside found in various medicinal plants, has garnered interest for its potential biological activities. However, conflicting reports on its role in inflammation, with some studies suggesting pro-inflammatory effects and others indicating neuroprotective properties often associated with anti-inflammatory mechanisms, necessitate a deeper investigation into its molecular interactions. This technical guide outlines a comprehensive in silico approach to predict and elucidate the bioactivity of Purpureaside C. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, researchers can systematically explore its potential protein targets and signaling pathways, paving the way for targeted in vitro and in vivo validation. This document provides a hypothetical workflow, detailed experimental protocols for subsequent validation, and a framework for interpreting the computational results, with a focus on key inflammatory and neuroprotective pathways such as NF-κB, MAPK, and JAK/STAT.

Introduction

Purpureaside C is a naturally occurring phenylethanoid glycoside that has been identified in several plant species. While initial reports have suggested a pro-inflammatory action for Purpureaside C, other studies on structurally similar compounds, such as acteoside (verbascoside), have demonstrated significant anti-inflammatory and neuroprotective effects[1][2][3][4][5][6]. This apparent contradiction highlights the complexity of natural product pharmacology and underscores the need for detailed mechanistic studies. In silico methods offer a powerful, time- and cost-effective approach to navigate this complexity by predicting the potential bioactivities of compounds and identifying their likely molecular targets.

This guide presents a structured in silico workflow designed to investigate the potential dual role of Purpureaside C in inflammatory and neuroprotective signaling pathways. The primary objectives of this computational approach are to:

-

Identify potential protein targets of Purpureaside C within key signaling pathways.

-

Predict the binding affinity and interaction modes of Purpureaside C with these targets.

-

Develop a pharmacophore model to understand the key structural features for bioactivity.

-

Construct a QSAR model to predict the activity of related compounds.

The insights gained from these in silico predictions can guide the design of focused laboratory experiments to validate the computational findings and ultimately elucidate the true biological function of Purpureaside C.

In Silico Prediction Workflow

The following workflow outlines a systematic approach for the in silico prediction of Purpureaside C's bioactivity.

References

- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Purpureaside C: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpureaside C is a naturally occurring phenylethanoid glycoside that has been identified in several medicinal plants, including Rehmannia glutinosa, Cistanche salsa, and Digitalis purpurea. As a member of the phenylethanoid glycoside class of compounds, Purpureaside C is of significant interest to the scientific community due to the known biological activities of related molecules, which include anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive overview of the current literature on Purpureaside C, including its discovery, proposed biological activities, and relevant experimental methodologies.

Chemical Profile

-

Chemical Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

-

Molecular Formula: C₃₅H₄₆O₂₀

-

Molecular Weight: 786.7 g/mol

-

Class: Phenylethanoid Glycoside, Oligosaccharide

Discovery and Natural Occurrence

Purpureaside C was first identified as a constituent of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. Subsequent studies have also reported its presence in Cistanche salsa and Digitalis purpurea. The isolation of Purpureaside C is typically achieved through chromatographic separation of extracts from these plant sources.

Biological Activity and Therapeutic Potential

While direct experimental data on the biological activity of Purpureaside C is limited, its classification as a phenylethanoid glycoside allows for informed postulation of its potential therapeutic effects based on the activities of structurally similar compounds.

Anti-inflammatory Activity

Phenylethanoid glycosides isolated from Cistanche deserticola have demonstrated potent anti-inflammatory properties. For instance, two cistanosides showed significant inhibition of nitric oxide (NO) production in mouse microglial cells (BV-2 cells), with IC₅₀ values of 14.94 µM and 14.32 µM, respectively[1]. This suggests that Purpureaside C may exert similar anti-inflammatory effects, likely through the inhibition of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Related Phenylethanoid Glycosides

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Cistanoside J | Nitric Oxide (NO) Production Inhibition | BV-2 | 14.94 |

| Cistanoside K | Nitric Oxide (NO) Production Inhibition | BV-2 | 14.32 |

Note: Data presented is for structurally related compounds to infer the potential activity of Purpureaside C.

Neuroprotective Effects

A study on a Chinese herbal extract containing Purpureaside C demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. While the specific contribution of Purpureaside C was not elucidated, the known neuroprotective properties of other phenylethanoid glycosides suggest its potential in this area.

Antioxidant Activity

The chemical structure of Purpureaside C, rich in phenolic hydroxyl groups, strongly suggests it possesses antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals.

Experimental Protocols

Isolation and Purification of Purpureaside C

This is a generalized protocol based on methods for isolating phenylethanoid glycosides from Rehmannia glutinosa and Cistanche salsa.

1. Extraction:

- Air-dried and powdered plant material (e.g., roots of Rehmannia glutinosa) is extracted with 95% ethanol at room temperature.

- The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

- The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is collected.

3. Chromatographic Purification:

- The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing Purpureaside C are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.